molecular formula C19H18BrNO B4977587 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline CAS No. 5477-19-0

4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No. B4977587
CAS RN: 5477-19-0
M. Wt: 356.3 g/mol
InChI Key: KALBJMORMNIBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, also known as BMT-047, is a novel chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of cyclopenta[c]quinoline derivatives, which have been found to possess various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The exact mechanism of action of 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is not fully understood. However, it is believed to exert its anti-cancer and anti-inflammatory effects through the modulation of various signaling pathways. 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been found to have several biochemical and physiological effects. It has been shown to inhibit the expression of various cytokines and chemokines, which are involved in inflammation. Additionally, 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been found to inhibit the expression of various genes involved in cancer cell proliferation and survival. 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has also been found to induce the production of reactive oxygen species, which can lead to cell death in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in lab experiments is that it has been found to be relatively non-toxic to normal cells, making it a potentially safe therapeutic agent. However, the low yield of the synthesis process and the limited availability of the compound may limit its use in large-scale experiments. Additionally, the exact mechanism of action of 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. One area of research could be the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline and its potential therapeutic applications. The use of 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in combination with other anti-cancer or anti-inflammatory agents could also be explored. Finally, the potential side effects of 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in vivo should be investigated to ensure its safety for human use.

Synthesis Methods

The synthesis of 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves the condensation of 4-bromoaniline with 2-methoxy-1,3-cyclopentanedione in the presence of a catalyst, followed by cyclization and reduction steps. The yield of the synthesis process is reported to be around 35%.

Scientific Research Applications

4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been extensively studied for its potential therapeutic applications. It has been found to possess anti-cancer properties and has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been found to possess anti-inflammatory properties and has shown potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO/c1-22-17-7-3-6-16-14-4-2-5-15(14)18(21-19(16)17)12-8-10-13(20)11-9-12/h2-4,6-11,14-15,18,21H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALBJMORMNIBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385901
Record name ST042146
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5477-19-0
Record name ST042146
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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